Methyl 2-Boc-aminothiazole-4-carboxylate
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Overview
Description
Methyl 2-Boc-aminothiazole-4-carboxylate is a chemical compound with the molecular formula C10H14N2O4S. It is a derivative of aminothiazole and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability .
Mechanism of Action
Mode of Action
It has been suggested that the carboxyl group of the thiazole ring forms hydrogen bonds with the nh of cys112, while the nh2 is proximal to and forms hydrogen bonds with the imidazole ring of his244 . This suggests that the compound may interact with its targets through hydrogen bonding, potentially leading to changes in the target’s function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Boc-aminothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-thiazole-4-carboxylic acid methyl ester with di-tert-butyl dicarbonate in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in a solvent mixture of dichloromethane and tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Boc-aminothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 2-Boc-aminothiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .
Comparison with Similar Compounds
Methyl 2-Boc-aminothiazole-4-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-Boc-aminothiazole-4-carboxylate
- tert-Butyl (4-bromothiazol-2-yl)carbamate
- N-Boc-2-Amino-4-cyanothiazole
- Methyl 5-bromo-2-(tert-butoxycarbonyl)amino-thiazole-4-carboxylate
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their reactivity and applications. This compound is unique due to its specific combination of the Boc-protected amino group and the thiazole ring, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-6(5-17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJAUDDGOCGHFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428424 |
Source
|
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-62-8 |
Source
|
Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850429-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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